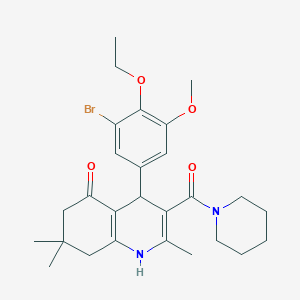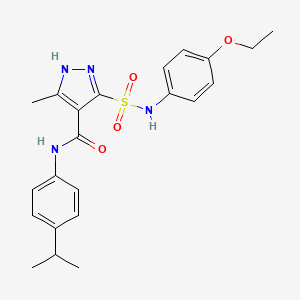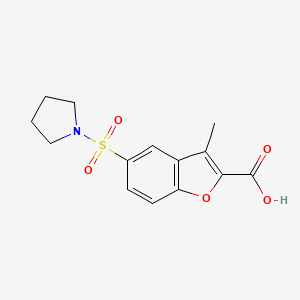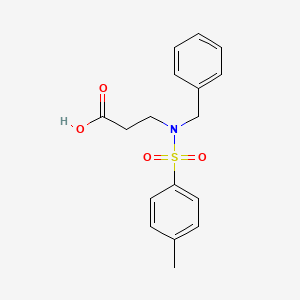![molecular formula C27H20N4O B11208586 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide](/img/structure/B11208586.png)
2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: 2,3-Diphenylquinoxaline and pyridin-2-ylmethyl chloride.
Conditions: Base such as potassium carbonate in DMF (dimethylformamide).
Product: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline.
Formation of Carboxamide Group
Reactants: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline and an appropriate carboxylic acid derivative.
Conditions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Product: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone such as benzil. The resulting 2,3-diphenylquinoxaline is then subjected to further functionalization.
-
Formation of Quinoxaline Core
Reactants: o-Phenylenediamine and benzil.
Conditions: Reflux in ethanol or acetic acid.
Product: 2,3-Diphenylquinoxaline.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic media.
Products: Oxidized derivatives of the quinoxaline core.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually carried out in anhydrous solvents.
Products: Reduced forms of the quinoxaline or the carboxamide group.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Often requires catalysts or specific reaction conditions.
Products: Substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: DMF, ethanol, acetic acid, dichloromethane.
科学的研究の応用
Chemistry
In chemistry, 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic semiconductors.
作用機序
The mechanism of action of 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the biological context and the specific target being studied.
類似化合物との比較
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the pyridin-2-ylmethyl and carboxamide groups, making it less versatile in biological applications.
N-[(Pyridin-2-YL)methyl]quinoxaline-6-carboxamide: Lacks the diphenyl groups, which may affect its chemical reactivity and biological activity.
2,3-Diphenyl-N-methylquinoxaline-6-carboxamide: Similar but with a methyl group instead of the pyridin-2-ylmethyl group, potentially altering its binding properties.
Uniqueness
2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both phenyl and pyridin-2-ylmethyl groups enhances its ability to interact with a variety of biological targets, making it a valuable compound in research and development.
特性
分子式 |
C27H20N4O |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
2,3-diphenyl-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C27H20N4O/c32-27(29-18-22-13-7-8-16-28-22)21-14-15-23-24(17-21)31-26(20-11-5-2-6-12-20)25(30-23)19-9-3-1-4-10-19/h1-17H,18H2,(H,29,32) |
InChIキー |
HOFSMOIFDKIJBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)N=C2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11208508.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11208524.png)



![7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208542.png)

![7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208554.png)
![N-(2,5-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208560.png)
![N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208564.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11208579.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11208589.png)
![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11208593.png)
![N-(2,5-difluorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11208600.png)
